N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide

Physicochemical profiling Medicinal chemistry Solubility optimization

N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide (C₈H₉N₃O, MW 163.18) is a heterocyclic small molecule comprising a 1-methylpyrrole core bearing a cyanomethyl-substituted carboxamide at the 3-position. This compound belongs to the pyrrole-3-carboxamide class, a privileged scaffold in kinase inhibitor design, with demonstrated activity against targets such as Cdc7, JAK2, and EZH2.

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 1368710-38-6
Cat. No. B2685159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyanomethyl)-1-methylpyrrole-3-carboxamide
CAS1368710-38-6
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESCN1C=CC(=C1)C(=O)NCC#N
InChIInChI=1S/C8H9N3O/c1-11-5-2-7(6-11)8(12)10-4-3-9/h2,5-6H,4H2,1H3,(H,10,12)
InChIKeyCKJBNGJSUSLNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide (CAS 1368710-38-6): Core Scaffold Identity and Procurement-Relevant Profile


N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide (C₈H₉N₃O, MW 163.18) is a heterocyclic small molecule comprising a 1-methylpyrrole core bearing a cyanomethyl-substituted carboxamide at the 3-position. This compound belongs to the pyrrole-3-carboxamide class, a privileged scaffold in kinase inhibitor design, with demonstrated activity against targets such as Cdc7, JAK2, and EZH2 [1]. The cyanomethyl group introduces a polar nitrile moiety that enhances hydrogen-bond acceptor capacity and modulates electronic properties, distinguishing it from simple alkyl- or aryl-substituted analogs. As a well-defined, low-molecular-weight building block, it serves as a starting point for structure–activity relationship (SAR) exploration and lead optimization campaigns [2].

Why N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide Cannot Be Interchanged with Generic Pyrrole-3-carboxamides


Pyrrole-3-carboxamide derivatives are highly sensitive to substituent identity at both the amide nitrogen and the pyrrole ring positions. The cyanomethyl group in N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide imparts a unique combination of polarity (calculated logP ≈ 0.3–0.8) and hydrogen-bond acceptor capability (nitrile as HBA) that is absent in methyl, ethyl, or phenyl analogs [1]. In kinase inhibitor SAR, even minor N-substituent changes can shift selectivity profiles across the kinome by orders of magnitude; for example, within the Cdc7 inhibitor series, replacement of a cyanomethyl with a simple alkyl group resulted in >10-fold loss of biochemical potency [2]. Generic substitution therefore risks both potency erosion and off-target liability, making compound-specific sourcing essential for reproducible research.

Quantitative Comparative Evidence for N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide Selection


Enhanced Hydrogen-Bond Acceptor Capacity vs. Alkyl-Substituted Pyrrole-3-carboxamides

N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide possesses a nitrile group (hydrogen-bond acceptor count = 3) that increases polarity relative to N-methyl or N-ethyl analogs (HBA count = 2). Calculated topological polar surface area (tPSA) for the target compound is approximately 58 Ų, versus ~46 Ų for N-methyl-1-methylpyrrole-3-carboxamide [1]. This difference is expected to improve aqueous solubility and reduce logP, critical for early-stage lead profiling.

Physicochemical profiling Medicinal chemistry Solubility optimization

Cdc7 Kinase Inhibitory Potential: Class-Level Potency Context

The pyrrole-3-carboxamide scaffold has been validated as a core for Cdc7 kinase inhibition. In the lead series reported by Menichincheri et al., representative 5-heteroaryl-3-carboxamido-2-aryl pyrroles achieved Cdc7 IC₅₀ values of 10–50 nM [1]. While direct data for N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide are not published, its cyanomethyl group mimics the hydrogen-bonding motif found in potent analogs, positioning it as a suitable fragment for hit-to-lead elaboration targeting Cdc7 or related kinases [2].

Kinase inhibition Cdc7 Antitumor agents

Xanthine Oxidase Inhibition: Comparative IC₅₀ Ranges for Pyrrole Carboxamide Derivatives

A 2018 study demonstrated that pyrrole carboxamide derivatives inhibit xanthine oxidase with IC₅₀ values between 4.261 and 13.646 μM [1]. Compounds bearing an unsubstituted or monomethylated pyrrole core, similar to the target compound, fell within the 4.608–7.084 μM range. This quantitative window provides a benchmark for evaluating N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide if tested under identical conditions.

Xanthine oxidase Enzyme inhibition Anti-hyperuricemic

Synthetic Derivatization Versatility: Cyanomethyl as a Transformable Handle

The cyanomethyl group can be selectively reduced to an amine or hydrolyzed to a carboxylic acid, enabling divergent library synthesis. In contrast, N-methyl or N-ethyl analogs lack this synthetic handle and require additional protection/deprotection steps. In a related patent series, cyanomethyl-substituted pyrroles were elaborated to 3-cyanopyrrole intermediates in 2–3 steps with overall yields >50%, compared to 5–6 steps for non-cyanomethyl analogs [1].

Synthetic chemistry Building block Library synthesis

Optimal Application Scenarios for N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide Based on Evidence


Kinase Inhibitor Fragment-Based Lead Discovery

The compound serves as a minimal fragment for Cdc7, JAK2, or EZH2 kinase inhibitor programs, where the cyanomethyl group mimics key hydrogen-bond interactions observed in potent leads (IC₅₀ range 10–50 nM for elaborated analogs) [1]. Its low molecular weight (163.18 Da) and favorable ligand efficiency metrics make it suitable for fragment-based screening and subsequent structure-guided optimization.

Diversity-Oriented Synthesis (DOS) Library Production

The cyanomethyl handle enables rapid parallel derivatization via reduction, hydrolysis, or cycloaddition chemistry, reducing synthetic step count by 2–3 steps relative to non-cyanomethyl analogs [2]. This is advantageous for high-throughput library construction in pharmaceutical and agrochemical discovery settings.

Xanthine Oxidase Inhibitor Optimization

For programs targeting hyperuricemia or gout, the compound can be elaborated using SAR data from the pyrrole carboxamide class, which has demonstrated IC₅₀ values of 4.6–7.1 μM against xanthine oxidase [3]. The cyanomethyl substituent offers an additional vector for modulating potency and selectivity.

Physicochemical Property Optimization Studies

The elevated tPSA (~58 Ų) and additional hydrogen-bond acceptor of the cyanomethyl group, compared to alkyl-substituted pyrrole carboxamides (tPSA ~46 Ų, HBA = 2) [4], make this compound a useful probe for investigating solubility–permeability trade-offs in CNS and oral drug discovery programs.

Quote Request

Request a Quote for N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.